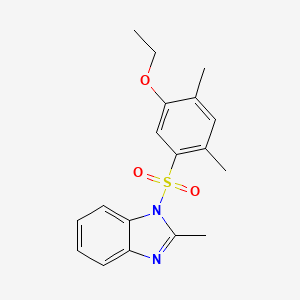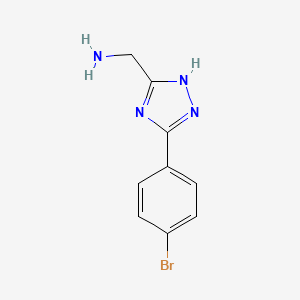
1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound with a complex structure. It belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the sulfonylation of 5-ethoxy-2,4-dimethylbenzene with a sulfonyl chloride derivative, followed by cyclization with a suitable amine to form the benzodiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow processes and automated systems are often employed to enhance efficiency and safety. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
- 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
- 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)azepane
- 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperidine
Comparison: Compared to these similar compounds, 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties. The presence of the benzodiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-17-11-18(13(3)10-12(17)2)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3 |
InChI Key |
UKXRNXFHSGZMDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210383.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-](/img/structure/B12210391.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12210392.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B12210398.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12210400.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12210401.png)
![N-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12210408.png)
![2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12210409.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B12210412.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12210432.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12210443.png)
